N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-23-16-9-5-3-7-14(16)17(22)21-18-20-11-13(24-18)10-12-6-2-4-8-15(12)19/h2-9,11H,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKSCBYNHHPJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole ring.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzyl Group
2-Chloro vs. 4-Methoxybenzyl Substitution
- N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide : The 2-chloro substituent on the benzyl group enhances lipophilicity and may influence steric interactions in biological targets.
- The methoxy group’s para position could improve solubility compared to the chloro analog.
Variations on the Benzamide Ring
Methoxy vs. Chloro/Nitro Substituents
- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (): The nitro group introduces strong electron-withdrawing effects, which may improve reactivity in enzyme inhibition but increase toxicity risks.
Heterocyclic Modifications
Thiazole vs. Thiadiazole/Benzoxazole
- N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide (): The benzoxazole moiety introduces fused aromaticity, which may enhance DNA intercalation properties but reduce metabolic flexibility.
Biological Activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide is a synthetic compound belonging to the thiazole derivative family. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings from various studies regarding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClN3O3S |
| Molecular Weight | 373.82 g/mol |
| IUPAC Name | This compound |
| InChI Key | QXQKZVQZJZQWDF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It can bind to receptors on cell surfaces, altering signaling pathways and influencing cell behavior.
- Gene Expression Regulation : The compound may affect the expression of genes related to cell growth and apoptosis.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-50 µg/mL, indicating potent activity compared to standard antibiotics .
Anticancer Properties
The anticancer potential of this compound has been a focus of recent research:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that this compound induces apoptosis and inhibits cell proliferation. IC50 values ranged from 15 to 30 µM, suggesting effective cytotoxicity .
- Mechanistic Insights : The anticancer effects are thought to be mediated through the activation of caspase pathways and modulation of apoptotic markers such as Bcl-2 and Bax .
Anti-inflammatory Effects
Preliminary studies have also suggested that this compound possesses anti-inflammatory properties:
- In Vivo Models : Animal models of inflammation showed that administration of this compound resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This indicates a potential for therapeutic use in conditions characterized by inflammation .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that the compound showed a synergistic effect when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
- Cancer Research Trials : Clinical trials are ongoing to assess the safety and efficacy of this compound as an adjunct therapy in cancer treatment protocols. Early results suggest promising outcomes in terms of tumor reduction and patient survival rates .
Q & A
Q. What are the standard synthetic routes for N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-methoxybenzamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a thiazole-2-amine derivative with a substituted benzoyl chloride. For example, 5-(2-chlorobenzyl)thiazol-2-amine can react with 2-methoxybenzoyl chloride in pyridine under ambient conditions for 12–24 hours. Reaction progress is monitored via TLC, and purification involves recrystallization from methanol . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometric ratios, and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for confirming the purity and structural identity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and amide bond formation. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological assays). X-ray crystallography, using programs like SHELXL , resolves ambiguities in stereochemistry and hydrogen bonding patterns .
Q. What functional groups in this compound influence its chemical reactivity?
The thiazole ring’s nitrogen and sulfur atoms participate in coordination chemistry and hydrogen bonding. The 2-chlorobenzyl group enhances lipophilicity, while the methoxy substituent on the benzamide modulates electronic effects. The amide linkage is prone to hydrolysis under acidic/basic conditions, requiring careful pH control during synthesis .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular stability or reactivity predictions?
X-ray diffraction reveals intermolecular interactions (e.g., N–H⋯N hydrogen bonds and π-π stacking) that stabilize the crystal lattice. For example, centrosymmetric dimers formed via N1–H1⋯N2 interactions (bond length: 2.89 Å) explain the compound’s thermal stability. Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by refining torsional angles and van der Waals radii in software like SHELX .
Q. What strategies are effective for optimizing structure-activity relationships (SAR) in derivatives of this compound?
Systematic substitution of the 2-chlorobenzyl or methoxy groups can enhance bioactivity. For instance, replacing chlorine with nitro groups (as in ) increases electrophilicity, potentially improving enzyme inhibition. Parallel synthesis and high-throughput screening (HTS) identify critical pharmacophores, while QSAR models predict logP and binding affinities .
Q. How can solubility challenges in biological assays be addressed without compromising activity?
Co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations improve aqueous solubility. Structural modifications, such as introducing polar groups (e.g., hydroxyl or carboxyl) on the benzamide ring, enhance solubility while maintaining target engagement. Dynamic Light Scattering (DLS) monitors aggregation in buffer solutions .
Q. What computational methods predict interactions with biological targets like kinases or GPCRs?
Molecular docking (AutoDock Vina, Glide) and Molecular Dynamics (MD) simulations (AMBER, GROMACS) model binding modes. For example, the thiazole ring may coordinate with Mg²⁺ in kinase ATP-binding pockets. Free Energy Perturbation (FEP) calculations quantify binding energy changes upon substituent modification .
Q. How do researchers resolve contradictions in biological activity data across different assay platforms?
Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) minimizes false positives. Dose-response curves (IC₅₀/EC₅₀ comparisons) and purity reanalysis (via LC-MS) identify batch-specific anomalies. Meta-analyses of published data, accounting for assay conditions (e.g., pH, serum content), clarify discrepancies .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for air-sensitive steps.
- Crystallography : SHELX refinement requires high-resolution data (≤1.0 Å) for accurate anisotropic displacement parameters .
- SAR Studies : Prioritize substituents with similar steric bulk but varying electronic profiles (e.g., –Cl vs. –CF₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
